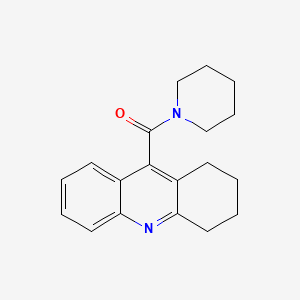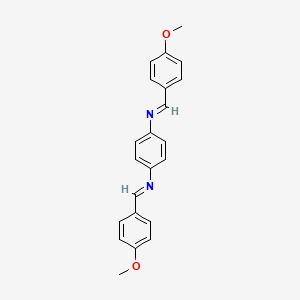
methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate, also known as methyl 3-ASP, is an organic compound with a sulfur-containing functional group, and is an important intermediate in the synthesis of pharmaceuticals. It has been used in the synthesis of various drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. In addition, methyl 3-ASP has been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes.
科学研究应用
Methyl 3-ASP has been studied for its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes. In addition, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Furthermore, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been studied for its potential use in the treatment of inflammation, as it has been shown to inhibit the production of pro-inflammatory cytokines. Finally, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been studied for its potential use in the treatment of neurological disorders, as it has been shown to reduce the symptoms of anxiety and depression.
作用机制
Methyl 3-ASP has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. By inhibiting the activity of COX-2, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP can reduce the production of pro-inflammatory cytokines, resulting in a reduction in inflammation. In addition, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. By inhibiting the activity of AChE, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP can increase the levels of acetylcholine, resulting in an improvement in cognitive function.
Biochemical and Physiological Effects
Methyl 3-ASP has been shown to have a number of biochemical and physiological effects. In particular, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been shown to reduce inflammation, as it inhibits the production of pro-inflammatory cytokines. In addition, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been shown to improve cognitive function, as it increases the levels of acetylcholine. Finally, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP has been shown to inhibit the growth of cancer cells, as it inhibits the activity of COX-2.
实验室实验的优点和局限性
Methyl 3-ASP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Dieckmann condensation. In addition, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP is relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, there are also some limitations to the use of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP in laboratory experiments. For example, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP is not water-soluble, which can make it difficult to use in certain experiments. Furthermore, methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP is not very soluble in organic solvents, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP research. One potential direction is to further investigate its potential use in the treatment of various diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes. Another potential direction is to investigate its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In addition, further research could be done to investigate its potential use in the treatment of inflammation, as it has been shown to inhibit the production of pro-inflammatory cytokines. Finally, further research could be done to investigate its potential use in the treatment of neurological disorders, as it has been shown to reduce the symptoms of anxiety and depression.
合成方法
Methyl 3-ASP can be synthesized using a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Dieckmann condensation. The Williamson ether synthesis is a popular method for the synthesis of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP, as it is a simple and efficient method. In this synthesis, an alkyl halide is reacted with a sulfur-containing compound, such as thiourea, to produce methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP. The Ullmann reaction is another method for the synthesis of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP, in which an alkyl halide is reacted with an aryl halide to produce methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP. The Dieckmann condensation is a more complex method for the synthesis of methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP, in which two molecules of an alkyl halide are reacted with a sulfur-containing compound to produce methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate 3-ASP.
属性
IUPAC Name |
methyl 3-acetylsulfanyl-2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3S/c1-6(9)12-5-8(2,3)7(10)11-4/h5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFAKBLXVOMCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C)(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(acetylsulfanyl)-2,2-dimethylpropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B6612151.png)



![3-Hydroxy-N-(3-methylphenyl)tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B6612179.png)
![methyl 2-[(1-methoxy-1-oxopropan-2-yl)sulfanyl]propanoate](/img/structure/B6612193.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)


